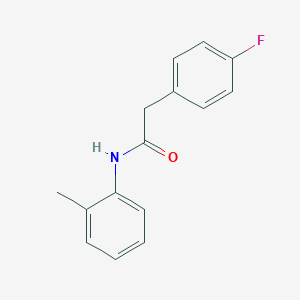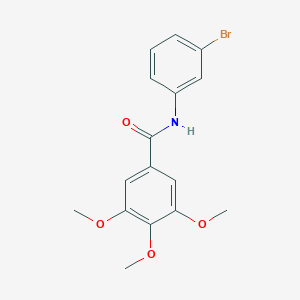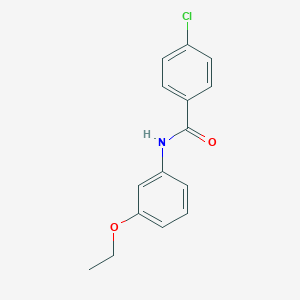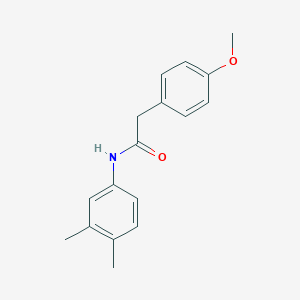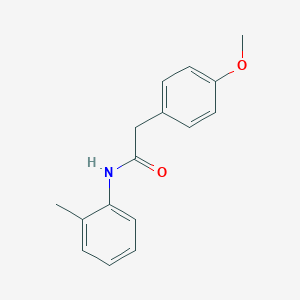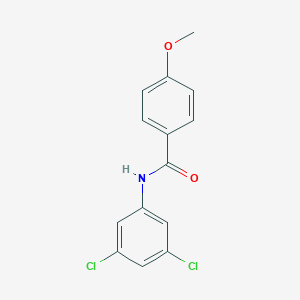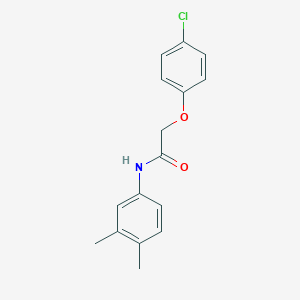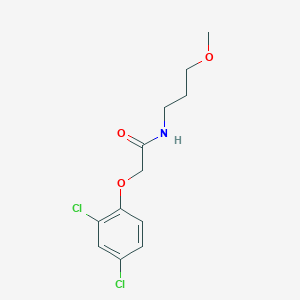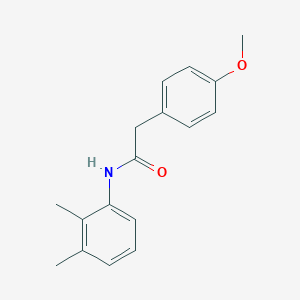
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, also known as DMC, is a chemical compound that has gained attention for its potential use in scientific research. DMC is a member of the acetanilide family, which has been extensively studied for its pharmacological properties. DMC has been shown to have a variety of effects on the body, including analgesic and anti-inflammatory properties. In
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as an analgesic. Studies have shown that N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has significant analgesic effects in animal models, suggesting that it may be useful for the treatment of pain in humans. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a type of hormone that plays a role in inflammation and pain. By inhibiting COX enzymes, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide may reduce the production of prostaglandins, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have antipyretic effects, meaning that it can reduce fever. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related conditions.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied, meaning that there is a significant body of research on its properties and potential applications. However, there are also some limitations to using N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments. For example, N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have some toxicity in animal models, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other areas, such as the treatment of oxidative stress-related conditions. Finally, there is a need for additional studies to evaluate the safety and toxicity of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in humans, which will be important for its potential use as a therapeutic agent.
合成法
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline with 4-methoxybenzoyl chloride. The resulting product is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. The synthesis of N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-16(13(12)2)18-17(19)11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H,18,19) |
InChIキー |
BSTKKKXXIBOVBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



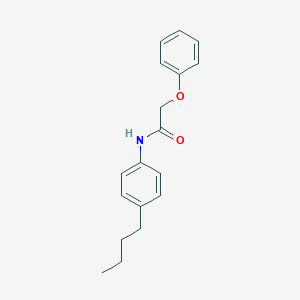
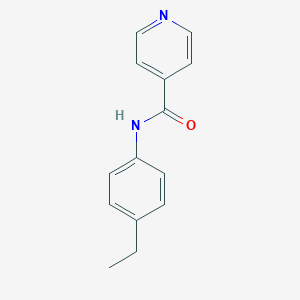

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
